molecular formula C23H24N2O4 B14985983 N-(3,4-dimethoxybenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide

N-(3,4-dimethoxybenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide

Katalognummer: B14985983
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: XBQQLSRGHYZWAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound with a complex structure that includes aromatic rings and functional groups such as methoxy, ethoxy, and pyridinyl

Vorbereitungsmethoden

The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with 3-ethoxybenzoyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:

    N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[(3,4-Dimethoxyphenyl)methyl]-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(3,4-Dimethoxyphenyl)methyl]-3-ethoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group attached at a different position.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures .

Eigenschaften

Molekularformel

C23H24N2O4

Molekulargewicht

392.4 g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)methyl]-3-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O4/c1-4-29-19-9-7-8-18(15-19)23(26)25(22-10-5-6-13-24-22)16-17-11-12-20(27-2)21(14-17)28-3/h5-15H,4,16H2,1-3H3

InChI-Schlüssel

XBQQLSRGHYZWAZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.